Cas no 26847-00-7 (2-chloro-4H,5H,6H,7H,8H-cycloheptad1,3thiazole)
2-chloro-4H,5H,6H,7H,8H-cycloheptad1,3thiazole Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole
- 4H-Cycloheptathiazole, 2-chloro-5,6,7,8-tetrahydro-
- 2-chloro-4H,5H,6H,7H,8H-cycloheptad1,3thiazole
- 2-Chloro-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole
- 26847-00-7
- EN300-1255027
- AKOS012240378
-
- Inchi: 1S/C8H10ClNS/c9-8-10-6-4-2-1-3-5-7(6)11-8/h1-5H2
- InChI Key: KAEIHGMOPYMKAZ-UHFFFAOYSA-N
- SMILES: ClC1SC2CCCCCC=2N=1
Computed Properties
- Exact Mass: 187.0222482g/mol
- Monoisotopic Mass: 187.0222482g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- Density: 1.262±0.06 g/cm3(Predicted)
- Boiling Point: 307.5±45.0 °C(Predicted)
- pka: 1.95±0.20(Predicted)
2-chloro-4H,5H,6H,7H,8H-cycloheptad1,3thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1255027-0.05g |
2-chloro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole |
26847-00-7 | 95% | 0.05g |
$135.0 | 2023-06-08 | |
| Enamine | EN300-1255027-0.1g |
2-chloro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole |
26847-00-7 | 95% | 0.1g |
$202.0 | 2023-06-08 | |
| Enamine | EN300-1255027-0.25g |
2-chloro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole |
26847-00-7 | 95% | 0.25g |
$289.0 | 2023-06-08 | |
| Enamine | EN300-1255027-0.5g |
2-chloro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole |
26847-00-7 | 95% | 0.5g |
$480.0 | 2023-06-08 | |
| Enamine | EN300-1255027-1.0g |
2-chloro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole |
26847-00-7 | 95% | 1g |
$614.0 | 2023-06-08 | |
| Enamine | EN300-1255027-2.5g |
2-chloro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole |
26847-00-7 | 95% | 2.5g |
$1202.0 | 2023-06-08 | |
| Enamine | EN300-1255027-5.0g |
2-chloro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole |
26847-00-7 | 95% | 5g |
$1779.0 | 2023-06-08 | |
| Enamine | EN300-1255027-10.0g |
2-chloro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole |
26847-00-7 | 95% | 10g |
$2638.0 | 2023-06-08 | |
| Enamine | EN300-1255027-50mg |
2-chloro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole |
26847-00-7 | 95.0% | 50mg |
$135.0 | 2023-10-02 | |
| Enamine | EN300-1255027-100mg |
2-chloro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole |
26847-00-7 | 95.0% | 100mg |
$202.0 | 2023-10-02 |
2-chloro-4H,5H,6H,7H,8H-cycloheptad1,3thiazole Related Literature
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 2-chloro-4H,5H,6H,7H,8H-cycloheptad1,3thiazole
2-Chloro-4H,5H,6H,7H,8H-Cycloheptad1,3Thiazole (CAS No. 26847-00-7): A Comprehensive Overview
2-Chloro-4H,5H,6H,7H,8H-Cycloheptad1,3thiazole, a compound with the CAS registry number 26847-00-7, is a fascinating molecule that has garnered attention in various scientific domains. This compound belongs to the class of cycloheptathiophene derivatives, which are known for their unique structural properties and potential applications in materials science and pharmacology. Recent advancements in synthetic methodologies have enabled researchers to explore its synthesis and characterization in greater depth.
The molecular structure of 2-chloro-4H,5H,6H,7H,8H-cycloheptad1,3thiazole is characterized by a seven-membered ring system containing sulfur atoms at positions 1 and 3. The presence of a chlorine substituent at position 2 introduces electronic and steric effects that influence its reactivity and stability. This compound has been synthesized through various routes, including cyclization reactions of appropriate thioamide precursors under controlled conditions. The synthesis of such compounds often requires precise control over reaction conditions to achieve high yields and purity.
Recent studies have highlighted the potential of cycloheptathiophene derivatives in the field of optoelectronics. The unique electronic properties of these compounds make them promising candidates for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. For instance, researchers have reported that 2-chloro-4H,5H,6H,7H,8H-cycloheptad1,3thiazole exhibits favorable charge transport characteristics and photoluminescence properties. These findings suggest that it could serve as a building block for advanced functional materials.
In addition to its electronic properties, 2-chloro-4H,5H,6H,7H,8H-cycloheptad1,3thiazole has also been investigated for its biological activity. Preliminary studies indicate that this compound may exhibit anti-inflammatory and antioxidant properties. These bioactive traits make it a potential candidate for further exploration in drug discovery programs. However, additional research is required to fully understand its pharmacokinetics and toxicity profile.
The synthesis and characterization of cycloheptathiophene derivatives have been facilitated by modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These tools provide detailed insights into the molecular structure and conformational preferences of the compound. For example, X-ray crystallographic studies of 2-chloro-4H,5H,…
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